(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral morpholine derivative characterized by a 4-methyl-substituted morpholine ring and a 4-(benzyloxy)phenyl group at the C2 position. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol. Key structural features include:
- Morpholine core: A six-membered ring containing one nitrogen and one oxygen atom, modified by a methyl group at the C4 position.
- Benzyloxy phenyl substituent: A para-substituted phenyl group linked via an ether oxygen to a benzyl moiety, enhancing lipophilicity.
- Stereochemistry: The (2S) configuration introduces chirality, which may influence biological activity or receptor binding.
Properties
CAS No. |
920799-43-5 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |
InChI Key |
XBPOBFMQSIHNBW-GOSISDBHSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes benzylation to form 4-benzyloxybenzaldehyde.
Formation of the Morpholine Ring: The 4-benzyloxybenzaldehyde is then reacted with (S)-2-amino-4-methyl-1-butanol under acidic conditions to form the morpholine ring.
Cyclization and Purification: The resulting product is cyclized and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenylmorpholine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: :
Comparison with Similar Compounds
Research Implications and Limitations
- Stereochemical Considerations : The (2S) configuration of the target compound may confer distinct biological or material properties compared to racemic mixtures or (2R) enantiomers.
- Data Gaps: Limited crystallographic or pharmacological data for the target compound restrict deeper mechanistic comparisons. Further studies on solubility, stability, and receptor binding are warranted.
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